N-benzyl-2-{[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide
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Overview
Description
2-[(5-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-BENZYLACETAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-BENZYLACETAMIDE typically involves the reaction of benzimidazole derivatives with benzoyl chloride and benzylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(5-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-BENZYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-[(5-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-BENZYLACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(5-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-BENZYLACETAMIDE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Mebendazole: A benzimidazole derivative used as an anthelmintic agent.
Nocodazole: Another benzimidazole derivative known for its antineoplastic properties.
Oxibendazole: Used as an anthelmintic in veterinary medicine.
Uniqueness
Unlike other benzimidazole derivatives, this compound has a benzoyl group and a benzylacetamide moiety, which may contribute to its distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C23H19N3O2S |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-[(6-benzoyl-1H-benzimidazol-2-yl)sulfanyl]-N-benzylacetamide |
InChI |
InChI=1S/C23H19N3O2S/c27-21(24-14-16-7-3-1-4-8-16)15-29-23-25-19-12-11-18(13-20(19)26-23)22(28)17-9-5-2-6-10-17/h1-13H,14-15H2,(H,24,27)(H,25,26) |
InChI Key |
ILKBCVMOBWYENS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(N2)C=C(C=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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